molecular formula C10H13N3 B2487696 5-benzyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 94830-58-7

5-benzyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B2487696
CAS No.: 94830-58-7
M. Wt: 175.235
InChI Key: OZKGTJHTWRZQLA-UHFFFAOYSA-N
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Description

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a benzyl groupThe molecular formula of this compound is C10H13N3, and it has a molecular weight of 175.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glyoxal and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate imidazole derivatives, which are then reduced to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules. The pathways affected by this compound include those related to cell signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-benzyl-4,5-dihydro-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKGTJHTWRZQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=N1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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